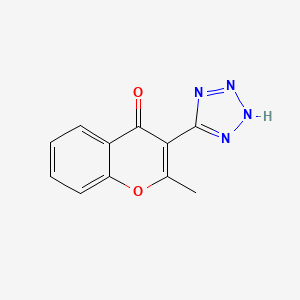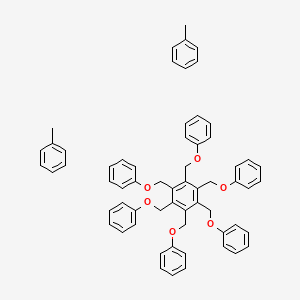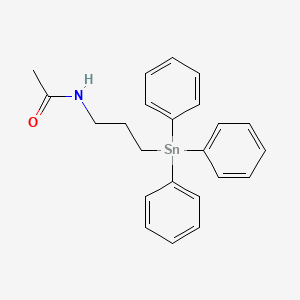
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran is an organic compound with the molecular formula C8H14S. It belongs to the class of thiopyrans, which are sulfur-containing heterocycles. This compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to a dihydrothiopyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-buten-2-ol with hydrogen sulfide in the presence of a catalyst to form the thiopyran ring. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form, such as tetrahydrothiopyran, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiopyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Chlorine, bromine, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydrothiopyran
Substitution: Halogenated thiopyrans
Wissenschaftliche Forschungsanwendungen
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound can be used in studies related to sulfur metabolism and its role in biological systems.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Wirkmechanismus
The mechanism of action of 6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in various biochemical reactions, including redox processes and enzyme inhibition. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran, 3,4-dihydro-: Similar in structure but lacks the sulfur atom, making it less reactive in certain chemical reactions.
2H-Pyran-3(4H)-one, dihydro-6-methyl-: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
Uniqueness
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61049-56-7 |
|---|---|
Molekularformel |
C8H14S |
Molekulargewicht |
142.26 g/mol |
IUPAC-Name |
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C8H14S/c1-3-8-6-4-5-7(2)9-8/h4,6-8H,3,5H2,1-2H3 |
InChI-Schlüssel |
JKMICSUVRPOSMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C=CCC(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)
![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
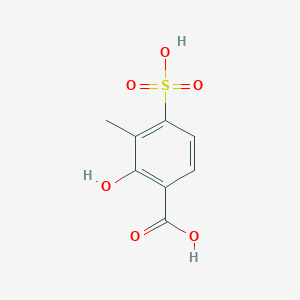

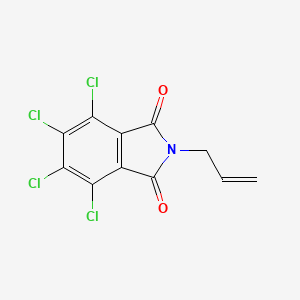
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)

![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)
